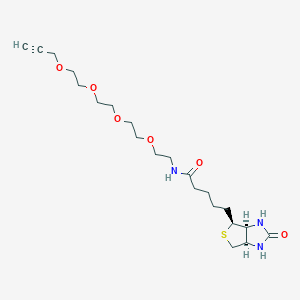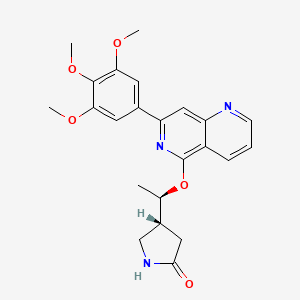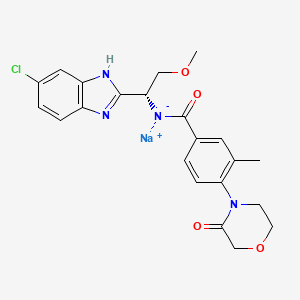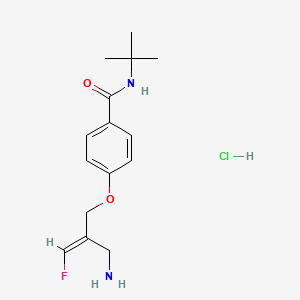
乙炔-PEG4-生物素偶联物
描述
Acetylene-PEG4-biotin conjugate, also known as Biotin-PEG4-alkyne, is a polyethylene glycol (PEG) derivative containing a biotin group and an alkyne group . It is used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin via bioorthogonal azide–alkyne cycloaddition reaction for developing photopatternable protein material .
Molecular Structure Analysis
The molecular formula of Acetylene-PEG4-biotin conjugate is C21H35N3O6S . Its molecular weight is 457.58 g/mol . The structure includes a biotin group, a PEG4 linker, and an acetylene group .
Chemical Reactions Analysis
The alkyne group in Acetylene-PEG4-biotin conjugate is reactive with azide moiety via Click Chemistry reaction to form a stable triazole linkage . This reaction is often used in bioconjugation to introduce biotin into azide-modified systems of interest .
Physical And Chemical Properties Analysis
The Acetylene-PEG4-biotin conjugate is a solid substance . It has a molecular weight of 457.58 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
科学研究应用
- Application Summary : Acetylene-PEG4-biotin conjugate is used in the process of PEGylation and biotinylation. PEGylation is the process of attaching the strands of the polymer PEG (Polyethylene Glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics . Biotinylation is the process of attaching biotin to proteins and other macromolecules .
- Methods of Application : The Acetylene-PEG4-biotin conjugate can react with primary amines in proteins to form stable amide bonds. This process is typically carried out in an alkaline buffer .
- Results or Outcomes : The PEGylation process can increase the molecule’s size, shielding it from the host’s immune system, and increase its hydrodynamic volume, which can prolong its circulatory time by reducing renal clearance . Biotinylation allows the molecule to be detected or purified using streptavidin probes or resins .
-
- Application Summary : Acetylene-PEG4-biotin conjugate can be used in the development of antibody-drug conjugates (ADCs). ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies .
- Methods of Application : The researchers produced a trastuzumab–biotin conjugate by incorporating the peptide tag onto the C terminus of the heavy chains of trastuzumab and reacting it with DBCO-(PEG)4-biotin .
- Results or Outcomes : The reaction only generated 90% heavy-chain mono-adduct and no reaction between liberated thiols and cyclooctyne was observed .
-
- Application Summary : Acetylene-PEG4-biotin conjugate is used for biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
- Methods of Application : The Acetylene-PEG4-biotin conjugate reacts with aldehydes formed by periodate-oxidation of sugar groups .
- Results or Outcomes : Biotinylated glycoproteins can be detected or purified using streptavidin probes or resins .
-
- Application Summary : Acetylene-PEG4-biotin conjugate can be used for biotin labeling of antibodies, proteins and other primary amine-containing macromolecules .
- Methods of Application : The NHS-ester group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .
- Results or Outcomes : The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .
-
- Application Summary : Acetylene-PEG4-biotin conjugate is used for biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
- Methods of Application : The Acetylene-PEG4-biotin conjugate reacts with aldehydes formed by periodate-oxidation of sugar groups .
- Results or Outcomes : Biotinylated glycoproteins can be detected or purified using streptavidin probes or resins .
安全和危害
The Acetylene-PEG4-biotin conjugate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Alkyne | |
CAS RN |
1262681-31-1 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)




